molecular formula C15H29N3O3 B14249689 1-Dodecylimidazole;nitric acid CAS No. 308349-11-3

1-Dodecylimidazole;nitric acid

Cat. No.: B14249689
CAS No.: 308349-11-3
M. Wt: 299.41 g/mol
InChI Key: LUGFAAIKGORUKT-UHFFFAOYSA-N
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Description

Evolution and Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemical Research

The field of ionic liquids (ILs) has its origins in the early 20th century with the synthesis of ethylammonium (B1618946) nitrate (B79036), which has a melting point of 12°C. researchgate.net However, it was the development of stable imidazolium-based cations in the latter half of the century that catalyzed an explosion of research. Imidazolium-based ILs are prized for their unique combination of properties, including low vapor pressure, high thermal stability, and a wide electrochemical window. mst.edunih.gov

A key feature driving their significance is their "designer" nature; the physicochemical properties of an imidazolium (B1220033) IL can be finely tuned by modifying the structure of the cation and the choice of the anion. journalijar.com For instance, altering the length of the alkyl chains on the imidazolium ring or changing the anion can significantly impact properties like viscosity, density, and solubility. researchgate.netmdpi.com This tunability has made them promising candidates for a vast array of applications, including:

Green Solvents: Their negligible vapor pressure reduces air pollution, making them environmentally benign alternatives to volatile organic compounds in synthesis and catalysis. mst.edufrontiersin.org

Electrolytes: Their ionic nature, high conductivity, and stability make them suitable for use in batteries, supercapacitors, and fuel cells. researchgate.netresearchgate.net

Materials Synthesis: They can act as templates or solvents in the synthesis of nanomaterials, influencing crystal phase and morphology. frontiersin.org

Biomass Processing: Certain imidazolium ILs can effectively dissolve cellulose (B213188) and lignin, which is crucial for the conversion of biomass into biofuels and other valuable chemicals. frontiersin.org

The continuous growth in publications and patents related to imidazolium-based ILs underscores their established importance and ongoing potential in modern chemical research. researchgate.net

Defining Characteristics and Research Trajectories of Protic Ionic Liquids

Protic ionic liquids (PILs) are a distinct subclass of ILs formed by the simple, often inexpensive, acid-base neutralization reaction between a Brønsted acid and a Brønsted base. chalmers.seacs.org Unlike aprotic ILs, which are typically formed via quaternization reactions, PILs are defined by the presence of a labile proton. This feature gives rise to their unique characteristics:

Proton Transfer: The defining process in PILs is the transfer of a proton from the acid to the base. The extent of this transfer can be incomplete, leading to an equilibrium between the ionic species and the neutral acid/base precursors in the liquid.

Hydrogen Bonding: The presence of both a proton donor (the cation) and a proton acceptor (the anion) leads to the formation of extensive and influential hydrogen-bond networks. researchgate.net

Proton Conductivity: The mobile proton makes many PILs good proton conductors, a property of significant interest for electrochemical applications. researchgate.net

Current research trajectories for PILs are heavily focused on leveraging these unique traits. A major area of investigation is their use as electrolytes and in proton exchange membranes for fuel cells, particularly for applications requiring operation above the boiling point of water. researchgate.net Their acidity and basicity are also crucial properties that can be exploited in catalysis and organic synthesis. researchgate.net Researchers continue to explore the fundamental structure-property relationships in PILs, investigating how the choice of acid and base influences properties like thermal stability, viscosity, and ionic conductivity to design new functional materials. researchgate.netrsc.org

Structural Basis and Research Context of 1-Alkylimidazoles in Ionic Liquid Design

1-Alkylimidazoles, such as 1-dodecylimidazole, are foundational building blocks in the synthesis of both protic and aprotic imidazolium-based ionic liquids. In the context of PILs like 1-dodecylimidazolium nitrate, the 1-alkylimidazole serves as the Brønsted base, accepting a proton from the acid.

The structure of the 1-alkylimidazole precursor, particularly the length of the n-alkyl chain, is a critical design parameter that directly influences the physicochemical properties of the resulting ionic liquid. Research has shown clear trends related to alkyl chain length:

Density: 1-n-Alkylimidazoles are significantly less dense (by 10-50%) than the corresponding 1-n-alkyl-3-methylimidazolium-based ionic liquids, with the anion of the IL contributing significantly to the increased density. researchgate.net

Viscosity: A more dramatic difference is observed in viscosity, where ILs are often at least an order of magnitude more viscous than their neutral 1-n-alkylimidazole precursors. researchgate.net

Toxicity: For imidazolium-based ILs, studies have indicated that toxicity can be dependent on the side chains, with some observations suggesting that longer alkyl chains can lead to higher toxicity. mst.edu

The table below illustrates the comparative physical properties of a 1-alkylimidazole and a related ionic liquid, highlighting the profound impact of ion formation.

Compound Formula Molecular Weight (g/mol) Type Key Property
1-Butylimidazole C₇H₁₂N₂ 124.18 Precursor (Base) Viscosity is comparable to common organic solvents. researchgate.net
1-Butyl-3-methylimidazolium Hexafluorophosphate C₈H₁₅F₆N₂P 284.18 Aprotic Ionic Liquid Viscosity is at least an order of magnitude higher than its precursor. researchgate.net

This table provides a conceptual comparison based on literature findings.

By systematically varying the alkyl substituent on the imidazole (B134444) ring, researchers can tune the properties of the final ionic liquid to suit specific applications, from controlling miscibility with other solvents to optimizing transport properties for electrochemical devices.

Overview of Research Areas Pertaining to 1-Dodecylimidazolium Nitrate and Analogous Systems

While specific research focusing exclusively on 1-dodecylimidazolium nitrate is not extensively documented in publicly available literature, its potential applications can be inferred from studies on analogous systems. These include imidazolium-based ILs with long alkyl chains and those containing the nitrate anion.

Long-Chain Imidazolium Systems: The dodecyl (C12) chain in 1-dodecylimidazolium nitrate imparts significant hydrophobic character, making it surface-active. This property is relevant in applications such as:

Asphaltene Dispersion: Imidazolium ILs with long alkyl chains have been synthesized and evaluated as effective dispersants for asphaltene in crude oil. nih.govmdpi.com Their amphiphilic nature, consisting of a polar imidazolium head and a nonpolar alkyl tail, allows them to interact with and stabilize asphaltene particles, preventing their aggregation and deposition. mdpi.com

Micelle Formation: In aqueous solutions, surface-active ionic liquids can form micelles, similar to traditional surfactants, a behavior that is relevant for detergency, emulsion stabilization, and as nanoreactors in synthesis. researchgate.net

Nitrate-Based Ionic Liquids: The nitrate anion is of particular interest in the field of energetic ionic liquids (EILs). rsc.org While 1-dodecylimidazolium nitrate itself is not primarily designed as an energetic material, research on other imidazolium nitrates demonstrates the role of the anion. The introduction of nitrooxy groups or the use of nitrate anions can significantly alter the thermal and energetic properties of the resulting ILs. rsc.org

The properties of imidazolium-based ionic liquids are highly tunable, as shown by the variation in properties with different cations and anions.

Cation Anion Abbreviation Melting Point (°C) Key Application Area
1-Ethyl-3-methylimidazolium Bromide [Emim][Br] 87 Biomass Pretreatment frontiersin.org
1-Butyl-3-methylimidazolium Hexafluorophosphate [Bmim][PF₆] 10 CO₂ Separation researchgate.net
1-Hexyl-3-methylimidazolium Chloride [Hmim][Cl] -8.5 Organic Synthesis
1-Dodecyl-3-methylimidazolium (B1224283) Nitrate [C₁₂mim][NO₃] - (Surfactant/Dispersant)

The study of 1-dodecylimidazolium nitrate and similar PILs contributes to the broader understanding of how proton transfer and hydrogen bonding in long-chain ionic liquids dictate their phase behavior, surface activity, and potential utility in fields ranging from petroleum science to materials engineering.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

308349-11-3

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

1-dodecylimidazole;nitric acid

InChI

InChI=1S/C15H28N2.HNO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17;2-1(3)4/h12,14-15H,2-11,13H2,1H3;(H,2,3,4)

InChI Key

LUGFAAIKGORUKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Dodecylimidazolium Nitrate and Precursor Compounds

Alkylation Strategies for N-Dodecylimidazole Synthesis

The foundational step in producing 1-dodecylimidazolium nitrate (B79036) is the synthesis of N-dodecylimidazole. This is typically achieved through the N-alkylation of an imidazole (B134444) ring with a dodecyl group, utilizing various methodologies to drive the reaction.

The application of ultrasound irradiation represents a modern, green approach to the N-alkylation of imidazole. rsc.org This sonochemical method has been shown to significantly enhance reaction rates and yields compared to conventional heating. researchgate.netunirioja.es The primary mechanism behind this enhancement is the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating mass transfer and chemical reactivity. researchgate.net In solvent-free, ultrasound-assisted protocols for the N-alkylation of imidazole, yields can exceed 80%, particularly when using effective catalysts. researchgate.net The use of ultrasound offers substantial benefits, including reduced reaction times, lower energy consumption, and often leads to the exclusive formation of the desired N-substituted imidazole products, making it an environmentally friendly alternative. rsc.orgresearchgate.net

Traditional synthesis of 1-dodecylimidazole often relies on thermal methods. One common approach involves the reaction of imidazole with a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane. quinoline-thiophene.com This reaction is typically conducted in the presence of a base, like potassium carbonate or triethylamine, and an organic solvent such as N,N-dimethylformamide or toluene (B28343). quinoline-thiophene.comgoogle.com The base serves to deprotonate the imidazole, increasing its nucleophilicity.

Another established method is heating an equimolar mixture of imidazole and lauryl bromide at 150°C for one hour in the absence of any solvent or base. google.comgoogle.com Alternatively, the reaction can be performed at a lower temperature range of 75°C to 115°C in a non-reactive aromatic solvent like toluene with a base such as sodium hydroxide. google.comgoogle.com Phase-transfer catalysis offers another route, where a catalyst like methyltricaprylylammonium (B1210593) chloride (Aliquat 336) facilitates the reaction between imidazole and dodecyl bromide in a biphasic system, such as benzene (B151609) and aqueous sodium hydroxide, under reflux conditions. prepchem.com This method has been reported to yield pure N-dodecylimidazole at 74%. prepchem.com

MethodReactantsConditionsSolventYieldReference
Base-AssistedImidazole, Dodecyl Halide, Base (e.g., K₂CO₃)HeatingDichloromethane or DMF- quinoline-thiophene.com
High-TemperatureImidazole, Lauryl Bromide150°C, 1 hrNone- google.comgoogle.com
Aromatic SolventImidazole, 1-Bromododecane, Base (e.g., NaOH)90°CToluene99% google.com
Phase-Transfer CatalysisImidazole, Dodecyl Bromide, NaOH, Aliquat 336Reflux, 23 hrBenzene74% prepchem.com

This table is interactive. Users can sort and filter the data.

The use of solid catalysts, particularly alkaline-promoted activated carbons, provides an efficient and sustainable route for the N-alkylation of imidazole. researchgate.net These heterogeneous catalysts are created by doping activated carbon with alkali metals such as sodium (Na), potassium (K), and cesium (Cs). researchgate.net The basicity of the catalyst is a key factor in its activity, with yields increasing with the basicity of the alkali metal promoter. researchgate.net

Studies have shown that cesium-promoted carbons (Cs-N) can achieve high activity, resulting in N-alkylated product yields of 70–75%. researchgate.net The reaction is typically carried out in dry media, and these solid catalysts can be combined with alternative energy sources like microwave irradiation or ultrasound to further enhance reaction rates and efficiency. researchgate.netunirioja.esresearchgate.net The use of these solid catalysts simplifies the work-up process, as the catalyst can be easily separated from the reaction mixture by filtration, and offers the potential for catalyst recycling, aligning with the principles of green chemistry. researchgate.net

CatalystReactantsTemperatureConversion/YieldNotesReference
Na-NImidazole, 1-Bromobutane333 K~50% in 120 minConversion depends on catalyst amount. researchgate.netresearchgate.net
Cs-NImidazole, 1-Bromobutane->80%High yields under ultrasound activation. researchgate.net
NaCs-NImidazole, 1-Bromobutane333 K~70% in 120 minBimetallic catalyst shows high activity. researchgate.netresearchgate.net

This table is interactive. Users can sort and filter the data.

Synthesis of 1-Dodecylimidazolium Nitrate from N-Dodecylimidazole and Nitric Acid

The conversion of the precursor N-dodecylimidazole into the target ionic liquid, 1-dodecylimidazolium nitrate, is typically accomplished through an acid-base reaction or an anion exchange (metathesis) reaction. A direct and straightforward method involves the reaction of 1-dodecylimidazole with nitric acid. In a procedure analogous to the synthesis of other imidazolium (B1220033) halides, 1-dodecylimidazole can be reacted with concentrated nitric acid, often at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the neutralization reaction. iastate.edu

Alternatively, the nitrate salt can be prepared via a metathesis reaction, starting from a 1-dodecylimidazolium salt with a different anion, such as acetate (B1210297) or bromide. For instance, 1,3-di(dodecyl)imidazolium acetate can be converted to the corresponding nitrate salt through an acid metathesis process, achieving high yields. nih.govkuleuven.be This anion exchange is a versatile method for producing a wide range of ionic liquids with specific desired anions.

Green Chemistry Principles Applied to 1-Dodecylimidazolium Nitrate Synthesis

The synthesis of 1-dodecylimidazolium nitrate and its precursors can incorporate several principles of green chemistry to enhance sustainability. pandawainstitute.com

Energy Efficiency : The use of alternative energy sources like ultrasound and microwave irradiation for the N-alkylation step significantly reduces reaction times and energy consumption compared to conventional thermal heating. researchgate.netunirioja.es

Use of Catalysis : Employing recyclable heterogeneous catalysts, such as alkaline-promoted carbons, minimizes waste and avoids the need for stoichiometric reagents that are consumed in the reaction. researchgate.net

Safer Solvents and Reaction Conditions : The development of solvent-free N-alkylation protocols, often used in conjunction with ultrasound or microwave assistance, eliminates the need for volatile and often hazardous organic solvents. researchgate.netunirioja.es

Atom Economy and Waste Prevention : One-pot syntheses, such as the modified Debus–Radziszewski reaction to directly form imidazolium acetate salts (which can then be converted to nitrates), improve efficiency by reducing the number of separate reaction and purification steps, thereby minimizing waste. nih.govkuleuven.be

By integrating these approaches, the production of 1-dodecylimidazolium nitrate can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization in Research on 1 Dodecylimidazolium Nitrate

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of 1-dodecylimidazolium nitrate (B79036). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide unambiguous evidence of the compound's covalent framework and the presence of key functional groups.

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For 1-dodecylimidazolium nitrate, ¹H, ¹³C, and ¹⁵N NMR studies are particularly informative.

¹H NMR Spectroscopy allows for the identification of the different types of protons in the 1-dodecylimidazolium cation. The spectrum typically reveals distinct signals for the protons on the imidazolium (B1220033) ring, the dodecyl chain, and the methyl group. The chemical shifts of the imidazolium ring protons are particularly sensitive to the electronic environment and can be influenced by intermolecular interactions, such as hydrogen bonding with the nitrate anion. nih.gov Studies on related imidazolium ionic liquids show that the proton at the C2 position of the imidazole (B134444) ring is the most deshielded due to its acidic nature. rsc.org

¹³C NMR Spectroscopy provides a map of the carbon skeleton of the 1-dodecylimidazolium cation. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. The chemical shifts of the carbons in the imidazolium ring are typically found in the downfield region of the spectrum, while the aliphatic carbons of the dodecyl chain appear at higher fields. libretexts.orgchemguide.co.uk The signals for the methyl group and the various methylene (B1212753) groups of the long alkyl chain can also be resolved.

¹⁵N NMR Spectroscopy is a valuable technique for directly probing the nitrogen atoms in the imidazolium ring and the nitrate anion. researchgate.netnumberanalytics.com Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide crucial information about the electronic structure and interactions at the nitrogen centers. numberanalytics.com For the imidazolium cation, two distinct nitrogen signals would be expected. The chemical shift of the nitrate anion is also characteristic. csic.es The study of a related compound, 1,3-dibutyl-imidazolium nitrate, has demonstrated the utility of ¹⁵N NMR in the full characterization of such energetic ionic liquids. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Related Imidazolium Salt (1,3-di(dodecyl)imidazolium chloride in DMSO-d6) rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole C(2)H9.37 (s, 1H)214.96
Imidazole CH=CH7.80 (d, 2H)136.10, 122.49
NCH₂4.12 (t, 4H)48.80
NCH₂CH₂1.73 (quintet, 4H)31.32
(CH₂)n1.17 (m, 36H)29.27, 29.05, 28.95, 28.90, 28.75, 28.36
CH₃0.79 (t, 6H)22.12, 13.95
Note: This data is for a similar compound and serves as an illustrative example. Chemical shifts for 1-dodecylimidazolium nitrate may vary.

FT-IR spectroscopy is used to identify the functional groups present in 1-dodecylimidazolium nitrate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The FT-IR spectrum provides a unique "fingerprint" of the molecule.

Key vibrational bands expected in the FT-IR spectrum of 1-dodecylimidazolium nitrate include:

C-H stretching vibrations of the alkyl chain and the imidazolium ring, typically observed in the region of 2800-3000 cm⁻¹.

Imidazolium ring stretching vibrations (C=C and C=N), which appear in the 1500-1650 cm⁻¹ region.

Vibrations of the nitrate anion (NO₃⁻) , which are characterized by strong absorption bands. The asymmetric stretching vibration of the N-O bond is particularly prominent and typically appears around 1340-1385 cm⁻¹. researchgate.net

In-plane and out-of-plane bending vibrations of the C-H bonds of the imidazolium ring and the alkyl chain at lower wavenumbers.

The position and shape of these bands can provide insights into the intermolecular interactions within the ionic liquid. nih.gov

Table 2: General FT-IR Peak Assignments for Imidazolium Nitrates

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3200C-H StretchingImidazolium Ring
2850 - 2960C-H StretchingDodecyl Chain
1560 - 1640C=N, C=C StretchingImidazolium Ring
1340 - 1385Asymmetric N-O StretchingNitrate Anion
1150 - 1170C-N StretchingImidazolium Ring
820 - 840N-O BendingNitrate Anion
Note: These are approximate ranges and can vary based on the specific molecular environment.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of 1-dodecylimidazolium nitrate. velp.com This analysis is critical for verifying the empirical formula of the synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₅H₂₉N₃O₃). A close agreement between the found and calculated values provides strong evidence for the correct elemental composition of the compound. For related imidazolium salts, elemental analysis has been successfully used to confirm their composition. rsc.org

Table 3: Theoretical Elemental Composition of 1-Dodecylimidazolium Nitrate (C₁₅H₂₉N₃O₃)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C)12.0115180.1560.17
Hydrogen (H)1.012929.299.79
Nitrogen (N)14.01342.0314.05
Oxygen (O)16.00348.0016.04
Total 299.47 100.00

Thermal Behavior Investigations

The thermal stability and phase behavior of 1-dodecylimidazolium nitrate are important properties, especially for its potential applications at elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for these investigations.

DSC is used to study the thermal transitions of a material as a function of temperature. By measuring the heat flow into or out of a sample in comparison to a reference, DSC can detect phase transitions such as melting (endothermic) and crystallization (exothermic), as well as glass transitions. For ionic liquids, which can often exist as supercooled liquids or glasses, DSC is essential for determining their melting point and glass transition temperature (Tg). The DSC thermogram of an ionic liquid can reveal complex thermal behavior, including the presence of multiple crystalline forms (polymorphism). researchgate.net

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgetamu.edu This analysis is crucial for determining the thermal stability and decomposition profile of 1-dodecylimidazolium nitrate. The TGA curve shows the temperature at which the compound begins to decompose, which is indicated by a significant loss of mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. Studies on similar imidazolium nitrate ionic liquids have shown that their thermal stability is influenced by the length of the alkyl chain on the cation. ucl.ac.uk

Table 4: Illustrative Thermal Analysis Data for an Imidazolium-Based Ionic Liquid

Analytical Technique Parameter Typical Value Range
DSCMelting Point (Tm)Varies with purity and structure
DSCGlass Transition (Tg)Often observed for ionic liquids
TGAOnset of Decomposition (Td)Generally > 200 °C
TGAMajor Weight Loss StepCorresponds to decomposition of the organic cation and anion
Note: Specific values for 1-dodecylimidazolium nitrate would be determined from its experimental TGA and DSC curves.

Surface and Porosity Characterization of Associated Catalytic Materials

In the research and application of 1-Dodecylimidazolium nitrate, particularly in catalysis, a thorough characterization of the catalytic materials it is associated with is crucial. The ionic liquid can act as a stabilizer, template, or a component of the reaction medium, influencing the final properties of the catalyst. Advanced spectroscopic and analytical techniques are employed to understand the surface chemistry, porosity, and morphology of these materials, which are critical determinants of their catalytic activity and efficiency.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a material's surface. osti.govunimi.it In the context of catalytic systems involving 1-Dodecylimidazolium nitrate, XPS is invaluable for verifying the presence and chemical environment of the ionic liquid on a catalyst support and for characterizing the active catalytic species.

The analysis involves irradiating the sample with an X-ray beam, which causes the emission of core-level electrons. unimi.it The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. unimi.it Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. osti.gov

For a catalyst support functionalized with 1-Dodecylimidazolium nitrate, XPS analysis would typically focus on the high-resolution spectra of key elements. The survey spectrum would identify all elements present on the surface, such as carbon (C), nitrogen (N), oxygen (O), and the elements of the catalyst support (e.g., Si, Al, Ti) and the active metal (e.g., Pd, Ag). researchgate.netresearchgate.net

Detailed Research Findings:

C 1s Spectrum: The high-resolution C 1s spectrum is complex due to the different carbon environments in the 1-dodecylimidazolium cation. It can be deconvoluted to identify peaks corresponding to the aliphatic dodecyl chain (C-C, C-H), the imidazolium ring carbons (N-C-N, C-N), and any adventitious carbon contamination on the surface. researchgate.net

N 1s Spectrum: The N 1s spectrum is critical for confirming the presence of the imidazolium ring and the nitrate anion. The imidazolium nitrogen atoms would produce a characteristic peak. The nitrogen in the nitrate anion (NO₃⁻) would appear at a different, typically higher, binding energy, allowing for its unambiguous identification on the surface. researchgate.netrsc.org

O 1s Spectrum: The O 1s spectrum would show a peak corresponding to the oxygen atoms in the nitrate anion. rsc.org Additional peaks may be present if the catalyst support is an oxide (e.g., TiO₂, Al₂O₃) or if there are surface hydroxyl groups. researchgate.net

Metal Spectra (e.g., Pd 3d, Ag 3d): When used in nanoparticle synthesis, XPS can determine the oxidation state of the metallic catalyst (e.g., distinguishing between metallic Pd(0) and oxidized Pd(II) species), which is crucial for understanding the catalytic mechanism.

Table 1: Representative XPS Data for a Supported Catalyst with 1-Dodecylimidazolium Nitrate

Element & RegionTypical Binding Energy (eV)Inferred Chemical State/Group
C 1s~284.8Adventitious Carbon / C-C, C-H (alkyl chain)
C 1s~286.5Imidazolium Ring Carbons (C-N)
N 1s~401.8Imidazolium Ring Nitrogens
N 1s~407.0Nitrate Anion (NO₃⁻)
O 1s~532.5Nitrate Anion (NO₃⁻)

Nitrogen Adsorption-Desorption Isotherms and Pore Structure Analysis

The textural properties of a catalyst support, such as its specific surface area, pore volume, and pore size distribution, are critical for its performance. These properties are commonly determined by analyzing nitrogen adsorption-desorption isotherms at 77 K. The data obtained are often analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution.

The shape of the isotherm provides qualitative information about the porous nature of the material. microtrac.com According to the IUPAC classification, Type I isotherms are characteristic of microporous materials (pore diameter < 2 nm), while Type IV isotherms with a hysteresis loop are indicative of mesoporous materials (pore diameter 2-50 nm). microtrac.comrsc.org The presence of a hysteresis loop, where the desorption branch does not follow the adsorption branch, is caused by capillary condensation within mesopores. microtrac.com

Detailed Research Findings: In studies where 1-dodecylimidazolium nitrate is used with a porous support (like silica, alumina, or ceramsite) for catalysis or separation, this analysis is fundamental. nih.gov

BET Surface Area: A high surface area is generally desirable as it provides more active sites for catalysis. The BET method calculates the surface area based on the amount of nitrogen gas required to form a monolayer on the material's surface. rsc.org

Pore Volume and Pore Size Distribution: The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to saturation. The pore size distribution reveals the prevalence of different pore sizes within the material. mdpi.com For catalytic applications, a well-defined pore structure is often necessary to ensure reactant and product molecules can be efficiently transported to and from the active sites. The presence of both micropores and mesopores can be beneficial, with micropores providing high surface area and mesopores facilitating diffusion. nih.gov Materials with an optimal porosity, often with pore sizes ranging from 0.5 to 25 µm, can facilitate the colonization of microbial communities in bioremediation applications. nih.gov

Table 2: Example of Textural Properties of a Catalytic Support Material

ParameterTypical Value RangeMethod of Determination
BET Surface Area (SBET)15 - 400 m²/gN₂ Adsorption Isotherm
Total Pore Volume0.05 - 0.50 cm³/gN₂ Adsorption Isotherm (at P/P₀ ≈ 0.99)
Average Pore Diameter4 - 60 nmBJH Analysis of Desorption Branch
Isotherm TypeType IV with H3 HysteresisN₂ Adsorption-Desorption Plot

Electron Microscopy Techniques (e.g., SEM, TEM)

Electron microscopy techniques are essential for visualizing the morphology and structure of catalytic materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. This technique provides much higher resolution than SEM and is used to visualize the internal structure of materials, including the size, shape, and distribution of nanoparticles. ekb.eg When 1-dodecylimidazolium nitrate is used as a stabilizer or template for synthesizing metallic nanoparticles (e.g., gold, palladium), TEM is the definitive method for characterizing the resulting particles. researchgate.net Research has shown that dodecylimidazolium-based ionic liquids can be used to create catalytically active palladium nanoclusters. researchgate.net TEM images can confirm the morphology (e.g., spherical, tetrahedral) and size of these nanoparticles, which are critical factors in their catalytic performance. researchgate.netresearchgate.net

Table 3: Information Obtained from Electron Microscopy Techniques

TechniquePrimary Information ObtainedRelevance to Catalytic System
Scanning Electron Microscopy (SEM)Surface morphology, topography, particle shape, and texture of the support material. carleton.eduEvaluates the macroscopic structure of the catalyst support and identifies changes due to synthesis or functionalization.
Transmission Electron Microscopy (TEM)Size, shape (e.g., spherical, tetrahedral), and distribution of catalytically active nanoparticles. researchgate.netDirectly visualizes the active catalytic sites (nanoparticles) and confirms the role of the ionic liquid in controlling their formation.

Theoretical and Computational Investigations of 1 Dodecylimidazolium Nitrate Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the electronic structure and energetic properties of molecules from first principles. These calculations provide fundamental insights into the stability and reactivity of 1-dodecylimidazolium nitrate (B79036).

Energetic Landscape and Enthalpies of Formation

Detailed computational studies to map the energetic landscape and determine the precise enthalpy of formation for the 1-dodecylimidazolium nitrate ion pair are not extensively available in publicly accessible literature. However, the principles of such calculations would involve optimizing the geometry of the 1-dodecylimidazolium cation and the nitrate anion, as well as the combined ion pair, to find the lowest energy conformations.

The enthalpy of formation (ΔHf) would typically be calculated using atomization or isodesmic reaction schemes. For instance, the energies of the constituent atoms (carbon, hydrogen, nitrogen, oxygen) in their standard states would be subtracted from the total electronic energy of the optimized 1-dodecylimidazolium nitrate molecule, with corrections for zero-point vibrational energy and thermal contributions.

Table 1: Hypothetical DFT Calculation Parameters for 1-Dodecylimidazolium Nitrate

ParameterValue/Method
FunctionalB3LYP
Basis Set6-311++G(d,p)
Solvent ModelPCM (Water)
Calculation TypeGeometry Optimization & Frequency

This table represents typical parameters used for such calculations and is for illustrative purposes as specific research data is not available.

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in the condensed phase, providing a dynamic picture of intermolecular interactions over time. For 1-dodecylimidazolium nitrate, MD simulations would reveal how the ions arrange themselves and interact with each other and with any solvent molecules present.

Simulations would likely focus on key radial distribution functions (RDFs) to describe the spatial arrangement of ions. For example, the RDF between the imidazolium (B1220033) ring's center of mass and the nitrate anion's nitrogen atom would indicate the average distance and coordination number of anions around the cations. Hydrogen bonding between the acidic protons on the imidazolium ring and the oxygen atoms of the nitrate anion would be a critical interaction to analyze.

Table 2: Potential Intermolecular Interactions in 1-Dodecylimidazolium Nitrate Systems from MD

Interacting SpeciesType of InteractionSignificance
Imidazolium C2-H & Nitrate OHydrogen BondPrimary interaction driving ion pairing.
Dodecyl Chainsvan der Waals ForcesGoverns aggregation and nanostructure formation.
Imidazolium Ring & NitrateElectrostatic (π-ion)Contributes to the stability of the ion pair.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms involving 1-dodecylimidazolium nitrate. This could include its formation from 1-dodecylimidazole and nitric acid or its decomposition pathways. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated.

For the synthesis reaction, a computational model would likely investigate the proton transfer from nitric acid to the nitrogen atom of the imidazole (B134444) ring. The model would calculate the energy barrier for this process, providing insights into the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a compound to its activity or properties. For ionic liquids like 1-dodecylimidazolium nitrate, QSAR models could be developed to predict properties such as melting point, viscosity, or toxicity based on molecular descriptors.

The process would involve calculating a wide range of descriptors for a series of related imidazolium-based ionic liquids. These descriptors could include constitutional, topological, geometrical, and quantum-chemical parameters. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with a specific property. While specific QSAR studies on 1-dodecylimidazolium nitrate are not readily found, this approach holds promise for the predictive design of new ionic liquids with tailored properties.

Research on the Chemical Reactivity and Interfacial Behavior of 1 Dodecylimidazolium Nitrate

Proton Transfer Dynamics and Acid-Base Equilibria in Solution

The proton transfer dynamics and acid-base equilibria of 1-dodecylimidazolium nitrate (B79036) in solution are primarily governed by the characteristics of the 1-dodecylimidazolium cation. The imidazolium (B1220033) ring possesses acidic protons, particularly the one at the C2 position, which can participate in hydrogen bonding and proton transfer reactions.

The nitrate anion (NO₃⁻), derived from the strong acid nitric acid, is a weak conjugate base. wikipedia.org In aqueous solutions, the proton transfer dynamics can be influenced by the presence of water molecules and other species. For some protic ionic liquids, proton conduction can occur via a Grotthuss-type mechanism, where protons are relayed through a hydrogen-bonded network. mdpi.com In systems containing imidazolium cations, the presence of a proton acceptor, such as imidazole (B134444) itself, can facilitate the formation of "imidazole wires" that act as conduits for rapid proton transport. acs.org The efficiency of this transfer is dependent on the pKa similarity between the protonated and unprotonated species. acs.org

In the context of 1-dodecylimidazolium nitrate, the primary equilibrium in an aqueous solution can be represented as:

[C₁₂H₂₃N₂]⁺ + H₂O ⇌ [C₁₂H₂₂N₂] + H₃O⁺

The position of this equilibrium is dictated by the acidity of the imidazolium cation and the pH of the solution. The nitrate anion's low basicity means it is less likely to accept a proton from the imidazolium cation directly in an aqueous environment.

Interfacial Adsorption Mechanisms and Surface Interactions

The amphiphilic structure of the 1-dodecylimidazolium cation, with its long hydrophobic dodecyl chain and a polar imidazolium headgroup, imparts significant surface activity to the compound. This leads to its adsorption at interfaces, such as the air-water interface, and the formation of self-assembled structures like micelles in solution.

The adsorption process at the air-water interface is driven by the tendency of the hydrophobic alkyl chains to minimize contact with water, orienting themselves towards the air, while the hydrophilic imidazolium headgroups remain in the aqueous phase. This adsorption leads to a reduction in the surface tension of the solution. As the concentration of 1-dodecylimidazolium nitrate increases, the interface becomes saturated with surfactant molecules. semanticscholar.org

Upon reaching a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules begin to form aggregates called micelles within the bulk solution. jcesr.org For 1-dodecyl-3-methylimidazolium (B1224283) nitrate in water at 298 K, the CMC has been determined to be 8.4 mmol dm⁻³. rsc.org The formation of micelles is a dynamic equilibrium between monomers and the aggregated structures. The structure of the cation, the basicity of the counterion, and the hydrophobicity of the alkyl chain all significantly affect the surface properties and micellization behavior. electrochemsci.org

Hydrogen bonding interactions play a crucial role in the interfacial behavior. Studies on related imidazolium ionic liquids have shown that hydrogen bonding can occur between the C2 proton of the imidazolium ring and the oxygen atoms of the nitrate anions. electrochemsci.org This interaction can vary depending on the basicity of the counterions and the hydrophobicity of the side chains attached to the imidazolium ring. electrochemsci.org

Interfacial Properties of 1-Dodecyl-3-methylimidazolium Nitrate in Aqueous Solution

PropertyValueConditionsReference
Critical Micelle Concentration (CMC)8.4 mmol dm⁻³298 K rsc.org

Solution Chemistry and Phase Separation Studies (e.g., in aqueous and organic media)

The solution chemistry of 1-dodecylimidazolium nitrate is characterized by its aggregation behavior, which differs significantly between polar and non-polar solvents. In aqueous media, as discussed previously, it forms polydisperse spherical micelles above the CMC. rsc.org The formation of these micelles can be detected by a distinct break in the plot of electrical conductivity versus concentration. rsc.org

In contrast, in a non-polar solvent like benzene (B151609), 1-dodecylimidazolium nitrate does not exhibit a clear CMC. Instead, its electrical conductivity increases drastically with concentration, suggesting the formation of clusters of indefinite shape rather than well-defined micelles. rsc.org This behavior is attributed to the different solvation environments and the nature of intermolecular interactions in polar versus non-polar media.

Phase separation is another important aspect of the solution chemistry of long-chain imidazolium salts. During the synthesis of related 1,3-di(dodecyl)imidazolium nitrate, phase separation can be utilized for purification. tdl.org For instance, these ionic liquids are soluble in water but can be "salted out" by increasing the ionicity of the aqueous layer. tdl.org The choice of solvent is critical for effective purification; for example, using acetonitrile (B52724) in combination with petroleum ether can facilitate product isolation. tdl.org The ability of water-soluble ionic liquids to be salted out by kosmotropic (water-structuring) salts is a known phenomenon, leading to the formation of aqueous biphasic systems. researchgate.net This occurs as the ionic liquid and the salt ions compete for water molecules, leading to the separation of the solution into two immiscible phases. researchgate.net

Stability Under Various Chemical Environments and Degradation Studies

The stability of 1-dodecylimidazolium nitrate is a critical factor for its potential applications. The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion, as well as the length of the alkyl chains on the cation.

Thermogravimetric analysis (TGA) of related 1,3-di(dodecyl)imidazolium nitrate has shown a decomposition temperature of 288 °C. zirchrom.comtdl.org Studies on a series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids have indicated that thermal stability tends to decrease as the length of the alkyl chain on the cation increases. iwaponline.com The decomposition of imidazolium nitrates in an inert atmosphere is typically a one-step process. iwaponline.com The stability of imidazolium salts is also correlated with the basicity of the anion, with nitrates generally showing higher thermal stability than more basic anions like acetate (B1210297). tdl.org

The degradation of imidazolium-based ionic liquids can proceed through various pathways. Thermal decomposition of 1-alkyl-3-methylimidazolium halides has been shown to produce alkyl imidazoles, alkenes, alkyl halides, and hydrogen halides as the main products. acs.org It is suggested that evaporation of these ionic liquids does not occur prior to their decomposition under atmospheric conditions. acs.org

Photocatalytic degradation is another potential pathway for the breakdown of imidazolium ionic liquids. Studies on the degradation of various 1-alkyl-3-methyl imidazolium hexafluorophosphates using La/Ce-codoped TiO₂@PAM composite microspheres have demonstrated high degradation efficiency. rsc.org The extent of degradation was found to decrease with increasing alkyl chain length. rsc.org

The electrochemical stability of imidazolium-based ionic liquids is crucial for their use in electrochemical applications. The electrochemical stability window is generally limited by the oxidation potential of the anion and the reduction potential of the cation. jcesr.org For imidazolium nitrates, the nitrate anion can be electrochemically oxidized and reduced. The presence of impurities, such as water, can also affect the thermal and chemical stability of ionic liquids. mdpi.com

Thermal Stability of Related Imidazolium Nitrates

CompoundDecomposition Temperature (°C)Reference
1,3-Di(decyl)imidazolium nitrate296 tdl.org
1,3-Di(dodecyl)imidazolium nitrate288 zirchrom.comtdl.org
1,3-Di(tetradecyl)imidazolium nitrate285 tdl.org
1,3-Di(hexadecyl)imidazolium nitrate290 tdl.org

Advanced Applications and Functional Studies of 1 Dodecylimidazolium Nitrate in Chemical Processes

Catalysis and Electrocatalysis in Chemical Transformations

The catalytic and electrocatalytic potential of imidazolium-based ionic liquids, including 1-dodecylimidazolium nitrate (B79036), is an area of active research. These compounds can act as catalysts or co-catalysts in organic reactions and play a crucial role in electrochemical processes.

Utilization as a Catalyst or Co-catalyst in Organic Reactions

Ionic liquids like 1-dodecylimidazolium hydrogen sulfate (B86663) have demonstrated efficacy as reusable, metal-free catalysts for the synthesis of 2-substituted benzimidazoles. researchgate.net This suggests the potential for 1-dodecylimidazolium nitrate to act in a similar capacity, facilitating organic transformations. The nitrate anion itself can also participate as a redox co-catalyst in certain reactions. For instance, sodium nitrate has been used as a co-catalyst in the aerobic palladium-catalyzed oxidation of unactivated sp3-C–H bonds. nih.gov This opens the possibility for 1-dodecylimidazolium nitrate to serve a dual role as both a solvent and a co-catalyst in such oxidation reactions. The development of sustainable synthesis methodologies often involves the use of surfactants in water to create micelles that can act as nanoreactors, and ionic liquids with long alkyl chains like 1-dodecylimidazolium nitrate are structurally similar to such surfactants. acsgcipr.org

Role in Electrochemical Catalytic Processes

The electrochemical reduction of nitrate to ammonia (B1221849) is a significant area of research for both environmental remediation and sustainable energy production. rsc.orgnih.govqub.ac.uknih.gov While specific studies on 1-dodecylimidazolium nitrate in this context are not prevalent, the principles of electrocatalytic nitrate reduction are well-established. The process involves the adsorption of nitrate ions onto a catalyst surface, followed by a series of electron transfer steps to produce ammonia or other nitrogen-containing products. qub.ac.uk Different catalysts, such as cobalt-based complexes and copper-modified electrodes, have been investigated for their efficiency in this reaction. qub.ac.uknsf.gov The design of the catalyst and the reaction conditions, including the electrolyte composition, are critical factors in determining the activity and selectivity of the process. rsc.orgnsf.gov Ionic liquids can influence the electrochemical environment, potentially enhancing the performance of electrocatalytic systems. researchgate.net

Separation Science and Extraction Technologies

The unique properties of 1-dodecylimidazolium nitrate make it a valuable tool in separation science, particularly for the extraction of metal ions and organic pollutants, as well as for gas separation.

Solvent Extraction of Metal Ions (e.g., Strategic Metals, Fission Products)

Ionic liquids are increasingly being explored as alternatives to traditional organic solvents in the liquid-liquid extraction of metal ions. mdpi.com The extraction of rare earth elements (REEs), strategic metals like palladium, and fission products from nitric acid media is of significant interest for recycling and waste management. rsc.orgnih.govicsm.fr Studies have shown that the extraction efficiency of metal ions is influenced by the type of ionic liquid, the concentration of nitric acid, and the presence of extracting agents. rsc.orgnih.govresearchgate.net For instance, in the extraction of lanthanum(III), europium(III), and iron(III) from nitrate media, the use of ionic liquids as the organic solvent significantly enhances extraction efficiency compared to conventional diluents like n-dodecane. rsc.orgnih.govresearchgate.net The mechanism of extraction can vary, with some processes involving cation exchange with the ionic liquid and others proceeding through a solvation mechanism. rsc.orgnih.gov The extraction of fission products from high-level radioactive waste is another critical application, where the goal is to separate long-lived radionuclides. academie-sciences.friaea.orgdtic.mil The PUREX process, for example, utilizes tributyl phosphate (B84403) in an organic diluent to separate uranium and plutonium from fission products in a nitric acid solution. iaea.orgdtic.mil While specific data for 1-dodecylimidazolium nitrate is limited, the general principles suggest its potential utility in such separation schemes.

Table 1: Factors Influencing Metal Ion Extraction with Ionic Liquids

FactorDescriptionReference
Ionic Liquid Structure The nature of the cation and anion of the ionic liquid can significantly affect extraction efficiency and selectivity. rsc.orgnih.gov
Nitric Acid Concentration The acidity of the aqueous phase plays a crucial role in the extraction mechanism and efficiency. rsc.orgnih.gov
Extractant Type The choice of extracting agent, when used in conjunction with an ionic liquid, can target specific metal ions. researchgate.net
Presence of Competing Ions The presence of other metal ions can influence the selective extraction of the target metal. academie-sciences.fr

Recovery and Separation of Organic Pollutants (e.g., Phenolic Compounds)

The removal of organic pollutants, such as phenolic compounds, from wastewater is a critical environmental concern. researchgate.netrsc.org Liquid-liquid extraction using ionic liquids has emerged as a promising method for this purpose. rsc.org The efficiency of phenol (B47542) extraction is influenced by the structure of the ionic liquid, including the type of anion and the length of the alkyl chain on the cation. rsc.orgrsc.org For example, ionic liquids with a BF4- anion have shown higher efficiency in extracting phenolic compounds compared to those with a PF6- anion. rsc.org The tunable properties of ionic liquids allow for the design of solvents with high affinity for specific organic pollutants. rsc.org While direct studies on 1-dodecylimidazolium nitrate for phenol extraction are not detailed, its structural features suggest it could be an effective extractant.

Table 2: Methods for Phenolic Compound Removal from Wastewater

MethodDescriptionReference
Liquid-Liquid Extraction Utilizes an immiscible solvent to selectively remove phenols from the aqueous phase. rsc.org
Adsorption Employs solid adsorbents to bind phenolic compounds from the solution. nih.gov
Biological Degradation Uses microorganisms to break down phenolic pollutants. rsc.org
Chemical Oxidation Involves the use of oxidizing agents to degrade phenols. rsc.org

Gas Capture and Separation Technologies (e.g., SO2, CO2)

Ionic liquids have shown significant potential for the capture and separation of acidic gases like sulfur dioxide (SO2) and carbon dioxide (CO2). diva-portal.orgscispace.comua.edu Imidazole-based ionic liquids, in particular, have a good affinity for CO2. nih.gov The incorporation of ionic liquids into polymer membranes can enhance the separation performance of CO2 from other gases like methane (B114726) (CH4). nih.gov The length of the alkyl chain on the imidazolium (B1220033) cation can influence the CO2/CH4 selectivity. dtu.dk For instance, supported ionic liquid membranes have been investigated for CO2 capture, where the ionic liquid is physically or chemically bound to a porous support. dtu.dk While specific data on 1-dodecylimidazolium nitrate for gas capture is not extensively available, the general properties of imidazolium ionic liquids suggest its potential in this area. ua.edu

Table 3: Comparison of CO2 Separation Technologies

TechnologyAdvantagesDisadvantagesReference
Amine Scrubbing Mature technologyHigh energy consumption, solvent degradation nih.gov
Membrane Separation Low energy consumption, small footprintTrade-off between permeability and selectivity nih.gov
Ionic Liquid Absorption Low volatility, tunable propertiesHigh viscosity, cost diva-portal.org
Adsorption Can be regeneratedCapacity limitations frontiersin.org

Electrochemical Systems and Devices

Ionic liquids (ILs) based on the imidazolium cation are noted for their desirable electrochemical properties, including low flammability, negligible vapor pressure, a wide electrochemical window, and thermal stability. srce.hr These characteristics make them suitable for a variety of electrochemical applications, from energy storage to synthesis. srce.hracs.org The specific structure of 1-dodecylimidazolium nitrate, combining a long alkyl chain with a nitrate counter-ion, offers distinct functionalities within this class of materials.

Fundamental Electrochemical Investigations

Fundamental electrochemical studies are crucial for understanding the behavior of ionic liquids in various applications. Investigations into the physicochemical properties of ILs, such as conductivity and viscosity, provide valuable insights into the ion-ion and ion-solvent interactions that govern their performance. srce.hr The electrical conductivity of electrolyte solutions, which can be measured using conductometry, is a key method for studying these interactions. srce.hr

For imidazolium-based ILs, properties such as ionic conductivity are strongly influenced by the structure of both the cation and the anion. srce.hr The presence of a long C12 alkyl chain (dodecyl) on the imidazolium cation in 1-dodecylimidazolium nitrate influences its transport properties. Generally, increasing the length of the alkyl chain on the imidazolium cation leads to an increase in viscosity and a decrease in conductivity, due to stronger van der Waals interactions and increased mass. However, these long chains also promote self-assembly, which can create unique charge transport pathways.

Table 1: Key Physicochemical Properties of Imidazolium-Based Ionic Liquids for Electrochemical Applications

Property Significance Influencing Factors
Ionic Conductivity Determines the efficiency of charge transport in electrochemical cells. Cation/anion structure, alkyl chain length, viscosity, temperature. srce.hrscispace.com
Electrochemical Window Defines the operating potential range for electrochemical devices. Stability of the cation and anion against oxidation and reduction. srce.hr
Viscosity Affects ion mobility and mass transport. Alkyl chain length, temperature, ion-ion interactions. nih.gov

| Thermal Stability | Enables operation at elevated temperatures. | Chemical structure of the cation and anion. preprints.orgresearchgate.net |

Application in Functional Materials and Electrodes

The "designer" nature of ionic liquids allows for their incorporation into functional materials, where their properties can be tuned for specific tasks. researchgate.net 1-Dodecylimidazolium nitrate can be used as a component in composite materials and modified electrodes, leveraging its ionic conductivity and surface-active properties.

ILs are frequently employed as additives or plasticizers in polymer electrolytes to enhance ionic conductivity. scispace.com The addition of an IL to a polymer matrix can increase the amorphousness of the polymer, which facilitates the segmental motion of the polymer chains and enhances ion mobility. scispace.com In this context, 1-dodecylimidazolium nitrate could serve as both a conductive salt and a plasticizer in the fabrication of quasi-solid-state electrolytes for devices like batteries or dye-sensitized solar cells.

Furthermore, the amphiphilic nature of the 1-dodecylimidazolium cation allows it to function as a structure-directing agent or a stabilizer in the synthesis of nanomaterials for electrode applications. Its ability to form micelles can create nano-structured environments suitable for controlling particle growth and morphology. These materials can then be used to create electrodes with high surface area and enhanced catalytic activity. Ionic liquids have also been explored as essential components in the fabrication of reference electrodes, where they are mixed with polymers to create a stable membrane layer. google.com

Electrochemical Synthesis and Reduction Processes

A significant area of application for 1-dodecylimidazolium nitrate is in electrochemical synthesis, particularly in processes involving the nitrate anion. The electrochemical nitrate reduction reaction (NO₃RR) is a promising technology for both environmental remediation (removing nitrate pollutants from water) and sustainable energy production (synthesizing ammonia as a green fuel). preprints.orgpolito.itresearchgate.netnih.gov

In a NO₃RR system, 1-dodecylimidazolium nitrate can serve multiple roles. Primarily, it can act as the electrolyte, providing the necessary ionic conductivity for the electrochemical cell to operate efficiently. nih.gov Crucially, it also serves as the source of nitrate ions to be reduced at the cathode. This dual function simplifies the electrolyte composition. The process of nitrate reduction to ammonia is a complex, multi-step reaction that benefits from efficient catalysts and optimized reaction media. researchgate.netnih.gov The use of an ionic liquid medium can influence catalyst performance by modifying the electrode surface and affecting the adsorption of reaction intermediates. nih.gov

Research into NO₃RR has explored various cell configurations, including H-cells and membrane electrode assemblies (MEAs), to improve efficiency and product selectivity. preprints.org The design of the electrolyzer and the choice of catalyst are critical for achieving high ammonia yield rates and Faradaic efficiencies. preprints.orgresearchgate.net The use of 1-dodecylimidazolium nitrate in such systems offers a pathway for sustainable ammonia synthesis under ambient conditions, representing a significant advancement over the energy-intensive Haber-Bosch process. nih.gov

Surface Modification and Protective Layers Research

The interaction of organic molecules with metal surfaces is central to the field of corrosion science. Imidazolium-based compounds, including 1-dodecylimidazolium nitrate, have been investigated as effective corrosion inhibitors for various metals and alloys. encyclopedia.pub

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

Corrosion is an electrochemical process that leads to the degradation of metals. specialchem.com Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that disrupts the anodic and/or cathodic reactions of corrosion. encyclopedia.pubresearchcommons.org The effectiveness of these inhibitors is closely linked to their molecular structure, particularly the presence of heteroatoms (like nitrogen, oxygen, sulfur) and π-electrons in aromatic or heterocyclic rings. encyclopedia.pub

The 1-dodecylimidazolium cation possesses several features that make it an effective corrosion inhibitor:

Adsorption Centers: The imidazolium ring contains nitrogen atoms and π-electrons. These can interact with the vacant d-orbitals of metal atoms (like iron), leading to strong adsorption (chemisorption). encyclopedia.pub

Electrostatic Interaction: The cationic imidazolium head group can be electrostatically attracted to a negatively charged metal surface (at potentials negative to the potential of zero charge), a process known as physisorption. encyclopedia.pub

Protective Film Formation: The long, hydrophobic dodecyl (C₁₂) tail helps in the formation of a dense, non-polar film on the metal surface. This film acts as a physical barrier, displacing water and corrosive species from the surface. researchcommons.org The solubility of the inhibitor often decreases with a larger hydrocarbon chain, which can lead to increased adsorption. researchcommons.org

Table 2: Mechanisms of Corrosion Inhibition by Imidazolium-Based Compounds

Inhibition Mechanism Description Role of 1-Dodecylimidazolium Cation
Chemisorption Involves electron sharing between the inhibitor and the metal surface. The nitrogen heteroatoms and π-electrons of the imidazole (B134444) ring donate electrons to the vacant d-orbitals of the metal. encyclopedia.pub
Physisorption Electrostatic attraction between the charged inhibitor molecule and the charged metal surface. The positively charged imidazolium head group adsorbs onto a negatively charged surface. encyclopedia.pub

| Film Formation | Creation of a physical barrier on the metal surface. | The long dodecyl chain contributes to a dense hydrophobic layer that repels corrosive agents. researchcommons.org |

Studies on pH-Responsive Amphiphilic Properties and Associated Chemical Interactions

Amphiphilic molecules, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, can self-assemble in solution to form structures like micelles. 1-Dodecylimidazolium nitrate is a cationic surfactant due to its positively charged imidazolium head group and its long dodecyl tail. The behavior of such surfactant systems can often be controlled by external stimuli, such as pH. researchgate.net

The aggregation behavior of surface-active imidazolium ILs is known to be influenced by factors such as the alkyl chain length and the nature of the counterion. acs.org Studies on similar systems show that interactions in solution, such as hydrogen bonding between the imidazolium ring and the anion, are critical in defining the properties of the self-assembled structures. acs.org

While direct studies on the pH-responsiveness of 1-dodecylimidazolium nitrate are not extensively detailed in the provided context, the principles can be inferred from related systems. The pH of a solution can influence the protonation state of species and the nature of intermolecular interactions. researchgate.net For instance, in some systems containing phenolic additives, pH changes can alter the charge of the additive, which in turn modifies its interaction with surfactant micelles, leading to dramatic changes in the solution's properties, such as viscosity and color. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-dodecylimidazole for laboratory use?

  • Methodological Answer : Synthesis involves reacting 1-bromododecane with imidazole derivatives. For example, 1-dodecylimidazole can be prepared by refluxing 1-bromododecane with imidazole in dry toluene under nitrogen, followed by filtration and vacuum distillation to remove solvents and unreacted starting materials . Critical steps include using distilled 1-methylimidazole to minimize impurities and ensuring anhydrous conditions to prevent side reactions. Post-synthesis purification may involve column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of 1-dodecylimidazole?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkyl chain attachment to the imidazole ring. Impurities like 1,3-didodecylimidazolium (detected via mass spectrometry, m/z 405.3) should be quantified due to their impact on physicochemical properties . Karl Fischer titration is recommended to measure residual water content, which affects ionic liquid behavior in electrochemical studies .

Q. What precautions are critical when handling nitric acid in experiments involving 1-dodecylimidazole?

  • Methodological Answer : Use fume hoods and corrosion-resistant equipment (e.g., PTFE or glass-lined reactors) due to nitric acid’s oxidative and corrosive nature. For viscosity-dependent studies, pre-equilibrate nitric acid at target temperatures (e.g., 20°C for 2.5 mPa·s viscosity at 60% concentration) and monitor concentration changes during reactions to avoid unintended dilution effects .

Advanced Research Questions

Q. How do molecular docking studies inform the interaction mechanisms between 1-dodecylimidazole and biological targets like SIRT1?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that 1-dodecylimidazole forms stable complexes with SIRT1 (ΔG = -8.1 kcal/mol) via hydrogen bonds (3.31–3.41 Å with VAL412 and HIS363) and hydrophobic interactions (2.54–5.10 Å with NAD+ and ILE/PHE residues) . Researchers should optimize docking parameters (e.g., grid box size, exhaustiveness) to account for the alkyl chain’s flexibility and validate results with in vitro binding assays.

Q. What experimental strategies address stability challenges when 1-dodecylimidazole is dissolved in nitric acid?

  • Methodological Answer : Conduct time-resolved UV-Vis spectroscopy to monitor degradation products (e.g., nitrated imidazole derivatives) under varying nitric acid concentrations (60–95%). For long-term stability, maintain temperatures ≤50°C (viscosity ≤0.85 mPa·s for 95% HNO₃) and use stabilizers like LiBETI salts to mitigate oxidative decomposition .

Q. How can researchers resolve contradictions in reported viscosity data for 1-dodecylimidazole-containing ionic liquids?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual water or 1,3-didodecylimidazolium). Standardize protocols by:
  • Using a Zeitfuchs cross-arm viscometer calibrated with NIST-traceable standards.
  • Reporting water content via Karl Fischer titration alongside viscosity measurements .
  • Comparing data under identical temperature and atmospheric conditions (e.g., open vs. closed systems).

Q. What synergistic effects occur when 1-dodecylimidazole and nitric acid are used in catalytic systems?

  • Methodological Answer : Design experiments to test their combined role in oxidation reactions. For example, in Mo-99 recovery systems, nitric acid dissolves metal targets while 1-dodecylimidazole stabilizes intermediates via hydrophobic interactions. Use cyclic voltammetry to track redox behavior and FTIR to identify coordination complexes .

Guidance for Rigorous Research Design

  • Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to question formulation. For example, prioritize studies on 1-dodecylimidazole’s role in enzyme inhibition over well-documented synthesis routes .
  • Use systematic literature reviews to identify gaps, such as limited data on nitric acid’s phase behavior in ionic liquid mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.